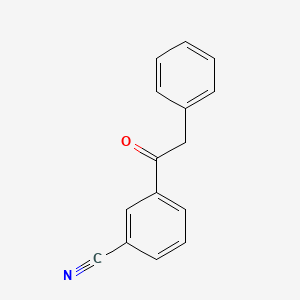

3'-Cyano-2-phenylacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-2-phenylacetophenone typically involves the cyanoacetylation of acetophenone derivatives. One common method includes the reaction of acetophenone with cyanoacetic acid in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with cyanoacetic acid to yield the desired product .

Industrial Production Methods: Industrial production of 3’-Cyano-2-phenylacetophenone often employs the Fries rearrangement of phenyl acetate derivatives. This method involves the use of aluminum chloride as a catalyst under controlled temperature conditions to achieve high yields and purity .

化学反応の分析

Types of Reactions: 3’-Cyano-2-phenylacetophenone undergoes various chemical reactions, including:

Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Iodine and DMSO at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Aryl glyoxal derivatives.

Reduction: Primary amines.

Substitution: Substituted cyano derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that 3'-cyano-2-phenylacetophenone exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. Notably, derivatives of this compound have been studied for their ability to act as inhibitors of PIM-1 kinase and survivin, both of which are implicated in cancer progression. The modulation of these targets can lead to increased apoptosis in cancer cells, making this compound a potential candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have indicated that this compound can disrupt bacterial cell wall synthesis, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Materials Science Applications

In materials science, this compound has been utilized as a precursor for synthesizing various polymers and resins. Its ability to undergo polymerization reactions allows it to be incorporated into materials that require specific thermal or mechanical properties. The inclusion of cyano groups can enhance the thermal stability and chemical resistance of these materials, making them suitable for applications in coatings and adhesives .

Fluorescence Studies

Recent studies have explored the fluorescence properties of this compound derivatives. These compounds exhibit distinct fluorescence characteristics that are concentration-dependent, making them useful in developing fluorescent probes for biological imaging applications. The ability to fine-tune their emission spectra through structural modifications opens avenues for their use in diagnostic tools .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

- Cancer Therapeutics : A study demonstrated the efficacy of this compound in reducing tumor size in xenograft models by targeting PIM-1 kinase pathways, showcasing its potential as a lead compound in anticancer drug development.

- Antimicrobial Formulations : In another case, formulations containing this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.

作用機序

The mechanism of action of 3’-Cyano-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group plays a crucial role in its reactivity, enabling the formation of covalent bonds with nucleophilic residues in proteins .

類似化合物との比較

Acetophenone: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

Benzonitrile: Lacks the phenylacetyl group, limiting its applications in the synthesis of complex molecules.

Phenylacetonitrile: Similar structure but lacks the ketone functionality, affecting its reactivity and applications.

Uniqueness: 3’-Cyano-2-phenylacetophenone is unique due to the presence of both the cyano and phenylacetyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound

生物活性

3'-Cyano-2-phenylacetophenone, a compound of increasing interest in medicinal chemistry, exhibits notable biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13N, with a molecular weight of approximately 237.28 g/mol. The compound features a phenylacetophenone core with a cyano group at the 3' position.

Synthesis Steps:

- Formation of Phenylacetophenone Core: Achieved through acylation reactions involving phenylacetic acid and acetophenone derivatives.

- Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using appropriate reagents such as sodium cyanide under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound can inhibit the growth of several pathogens, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- In vitro Studies: Demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: Likely involves the inhibition of DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Its ability to modulate enzyme activity related to cell proliferation and apoptosis is under investigation.

Mechanism of Action:

- The cyano group enhances lipophilicity, potentially improving cellular membrane penetration.

- Interactions with specific molecular targets may activate apoptotic pathways in cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Piperidinomethylbenzophenone | Lacks cyano group | Different chemical reactivity |

| 3-Trifluoromethylbenzophenone | No piperidine substituent | Varies in biological activity |

| 4'-Morpholinomethyl-3-trifluoromethylbenzophenone | Morpholine instead of piperidine | Potentially different pharmacokinetics |

Case Studies

Several studies have documented the biological activity of this compound:

Antimicrobial Efficacy Study:

- Evaluated against multiple bacterial strains with promising results indicating effective inhibition.

Cancer Cell Line Study:

特性

IUPAC Name |

3-(2-phenylacetyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJLORYVIDRGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642285 |

Source

|

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758710-68-8 |

Source

|

| Record name | 3-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。